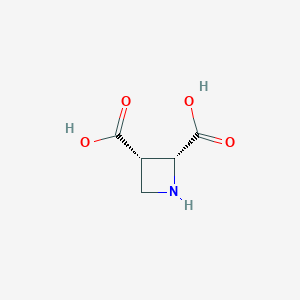
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
概要
説明
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .科学的研究の応用
Building Blocks in Organic Synthesis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” serves as a useful building block in the synthesis of several novel organic compounds .
Synthesis of Amides
This compound can be used in the synthesis of amides , which are a type of organic compound with wide applications in pharmaceuticals, polymers, and other fields.
Synthesis of Sulphonamides
Sulphonamides, which are a class of drugs primarily used as antibiotics, can also be synthesized using this compound .
Synthesis of Mannich Bases
Mannich bases, which are used in the production of various drugs, can be synthesized using this compound .
Synthesis of Schiff’s Bases
Schiff’s bases, which have applications in medicinal chemistry and coordination chemistry, can be synthesized using this compound .
Synthesis of Thiazolidinones
Thiazolidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Azetidinones
Azetidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Imidazolinones
Imidazolinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structure, it’s possible that it could interact with various proteins or enzymes in the body, leading to changes in their function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. Like other small molecules, it could potentially modulate the activity of its target proteins, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details would require further investigation .
特性
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
CAS RN |
150349-65-8 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

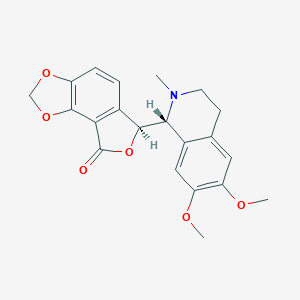
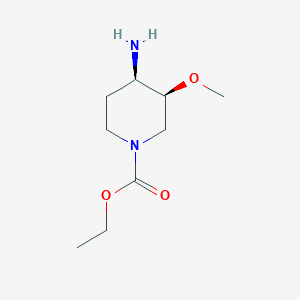


![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
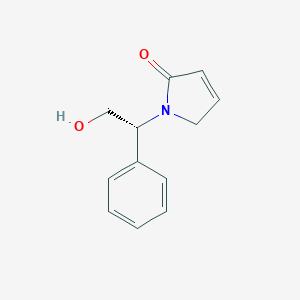
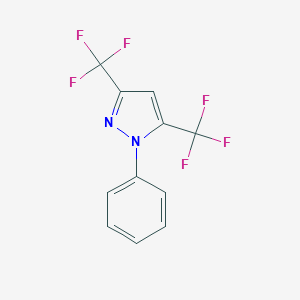
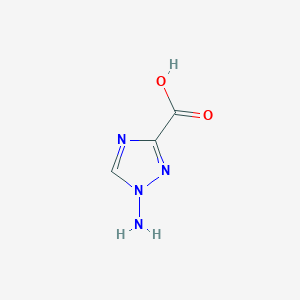
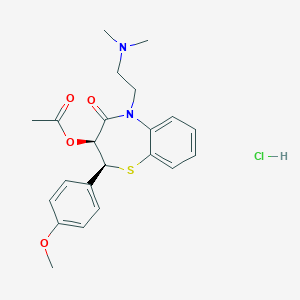


![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
